molecular formula C5H7N3OS B14726285 2-Amino-6-(methylsulfanyl)pyrimidin-4(3h)-one CAS No. 6307-40-0

2-Amino-6-(methylsulfanyl)pyrimidin-4(3h)-one

Katalognummer: B14726285
CAS-Nummer: 6307-40-0
Molekulargewicht: 157.20 g/mol
InChI-Schlüssel: YRUSLGRCVKHFAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C5H7N3OS It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one typically involves the reaction of 2-chloro-6-(methylsulfanyl)pyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-Chloro-6-(methylsulfanyl)pyrimidine+AmmoniaThis compound\text{2-Chloro-6-(methylsulfanyl)pyrimidine} + \text{Ammonia} \rightarrow \text{this compound} 2-Chloro-6-(methylsulfanyl)pyrimidine+Ammonia→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated pyrimidines.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.

    Materials Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The amino and methylsulfanyl groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-methyl-4-pyrimidinol
  • 4-Amino-1-benzyl-2(1H)-pyrimidinone
  • 2-(Methylsulfanyl)-6-propyl-4(3H)-pyrimidinone

Uniqueness

2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of both amino and methylsulfanyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in research and industry.

Eigenschaften

CAS-Nummer

6307-40-0

Molekularformel

C5H7N3OS

Molekulargewicht

157.20 g/mol

IUPAC-Name

2-amino-4-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H7N3OS/c1-10-4-2-3(9)7-5(6)8-4/h2H,1H3,(H3,6,7,8,9)

InChI-Schlüssel

YRUSLGRCVKHFAP-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=O)NC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.